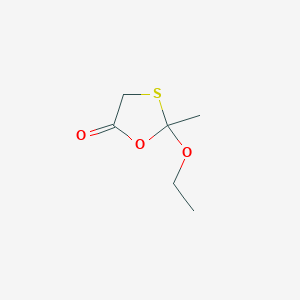

2-Ethoxy-2-methyl-1,3-oxathiolan-5-one

Description

Significance of Heterocyclic Ring Systems in Contemporary Synthetic Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form a vast and vital family of organic compounds. ijnrd.org Their importance in contemporary synthetic and medicinal chemistry cannot be overstated. Statistically, over 85% of all biologically active chemical entities contain a heterocyclic scaffold. nih.gov These ring systems are fundamental components in a multitude of natural products, including vitamins, hormones, and antibiotics. jmchemsci.com

In the realm of drug discovery, heterocycles are indispensable. The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur allows for the fine-tuning of a molecule's physicochemical properties. Medicinal chemists utilize heterocyclic structures to modify crucial parameters like solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov This modulation helps in optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of potential drug candidates. nih.gov Consequently, heterocyclic compounds are integral to the development of therapeutic agents across a wide spectrum of diseases, exhibiting activities such as anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. ijnrd.org

Overview of the 1,3-Oxathiolan-5-one (B1253419) Class

Among the diverse array of heterocyclic systems, the 1,3-oxathiolan-5-one class has garnered significant interest. These compounds are recognized for their broad spectrum of biological activities and their utility as versatile intermediates in the synthesis of more complex bioactive molecules. jocpr.com For instance, derivatives of this class serve as essential building blocks for the preparation of oxathiolanyl-nucleosides, which are potent antiviral agents. jocpr.com The inherent chemical functionalities within the 1,3-oxathiolan-5-one core make it a valuable scaffold in medicinal chemistry, with reported applications including antiviral, anticonvulsant, antiulcer, and antifungal agents. jocpr.com

The synthesis of the 1,3-oxathiolan-5-one ring system has been a subject of study for many years, leading to the development of several synthetic protocols. Historically, one of the most common and straightforward methods for constructing this heterocyclic core is the acid-catalyzed cyclocondensation reaction. This typically involves the reaction of an aldehyde or a ketone with mercaptoacetic acid (also known as thioglycolic acid). jocpr.comnih.gov

One early and widely adopted procedure involves the direct condensation of an aldehyde with mercaptoacetic acid, often in a solvent like toluene (B28343) at reflux, to facilitate the removal of water and drive the reaction towards the formation of the five-membered ring. nih.gov Another established method employs a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in a solvent like tetrahydrofuran (B95107) (THF) to promote the cyclization under milder conditions. jocpr.comslideshare.net This two-step, one-pot reaction first involves the nucleophilic attack of the thiol group on the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization to form the final product. slideshare.net Over the years, numerous variations and improvements to these early syntheses have been reported, aiming for higher yields, shorter reaction times, and greater substrate scope. slideshare.net

The fundamental structure of the 1,3-oxathiolan-5-one core consists of a five-membered saturated ring containing two different heteroatoms—sulfur at position 1 and oxygen at position 3—and a carbonyl group at position 5. nih.govwikipedia.org This arrangement classifies the molecule as a cyclic thioester, or more specifically, a lactone analogue where a methylene (B1212753) group has been replaced by a sulfur atom.

The presence of the sulfur atom, the ester linkage, and the stereocenter often present at position 2 (and sometimes at position 4) imparts distinct chemical properties to the ring system. The ring is generally not planar and can adopt conformations such as an envelope shape. The C2 position is a hemithioacetal derivative, making it susceptible to various chemical transformations, including ring-opening reactions. The nature of the substituents at the C2 and C4 positions significantly influences the stability, reactivity, and biological activity of the specific derivative.

Table 1: Physicochemical Properties of the Parent 1,3-Oxathiolan-5-one Ring

| Property | Value |

|---|---|

| Molecular Formula | C₃H₄O₂S |

| Molecular Weight | 104.13 g/mol |

| Hydrogen Bond Acceptor Count | 3 |

| Hydrogen Bond Donor Count | 0 |

| Rotatable Bond Count | 0 |

| Canonical SMILES | C1C(=O)OCS1 |

Data sourced from PubChem CID 13474373 and LookChem. nih.govlookchem.com

Academic Research Context of 2-Ethoxy-2-methyl-1,3-oxathiolan-5-one

While the broader class of 1,3-oxathiolan-5-ones is well-documented, specific academic literature focusing exclusively on this compound is not extensively available. However, its research context can be inferred from studies on closely related analogues and the general reactivity of the parent ring system. The academic interest in this specific compound would likely stem from its potential as a synthetic intermediate and for its unique chemical properties conferred by the substituents at the C2 position.

The C2 position of the 1,3-oxathiolan-5-one ring is a quaternary carbon bearing both an ethoxy and a methyl group. This substitution pattern is significant because it creates a chiral center (unless the C4 position is substituted identically), and the presence of the ethoxy group makes it an orthoester-like functional group. Research on related compounds, such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one, has demonstrated a wide range of chemical reactivity, serving as precursors to various other heterocyclic systems. researchgate.net

The academic investigation of this compound would likely focus on several key areas:

Stereoselective Synthesis: Developing methods to synthesize enantiomerically pure forms of the compound, which is crucial for applications in medicinal chemistry.

Reactivity Studies: Exploring the stability of the ethoxy group and its potential as a leaving group in ring-opening or substitution reactions to create novel molecular scaffolds.

Application as a Chiral Building Block: Utilizing the compound as a precursor in the asymmetric synthesis of more complex molecules, leveraging the stereocenter at the C2 position.

Biological Screening: Investigating its potential biological activities, given that the 1,3-oxathiolan-5-one core is a known pharmacophore.

The combination of the established biological relevance of the 1,3-oxathiolan-5-one scaffold and the unique chemical functionality introduced by the 2-ethoxy and 2-methyl substituents positions this compound as a potentially valuable, albeit currently under-explored, subject for future academic and industrial research.

Structure

3D Structure

Properties

CAS No. |

60977-88-0 |

|---|---|

Molecular Formula |

C6H10O3S |

Molecular Weight |

162.21 g/mol |

IUPAC Name |

2-ethoxy-2-methyl-1,3-oxathiolan-5-one |

InChI |

InChI=1S/C6H10O3S/c1-3-8-6(2)9-5(7)4-10-6/h3-4H2,1-2H3 |

InChI Key |

NMSZGQIYAOBCSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1(OC(=O)CS1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 2 Methyl 1,3 Oxathiolan 5 One and Analogous Structures

Classical and Conventional Approaches to 1,3-Oxathiolan-5-one (B1253419) Synthesis

Conventional methods for synthesizing the 1,3-oxathiolan-5-one core typically rely on the formation of the five-membered ring through cyclocondensation or cycloaddition reactions.

One of the most established routes to 1,3-oxathiolan-5-ones involves the reaction between a carbonyl compound (or its equivalent) and a derivative of mercaptoacetic acid, also known as thioglycolic acid. researchgate.net This approach builds the heterocyclic ring by forming one carbon-sulfur and one carbon-oxygen bond in a single process.

The direct acid-catalyzed condensation of aldehydes with thioglycolic acid represents a foundational method for synthesizing 2-substituted-1,3-oxathiolan-5-ones. researchgate.net The reaction is typically performed under reflux conditions in a solvent like benzene, which facilitates the removal of water via azeotropic distillation, driving the equilibrium toward the cyclized product. researchgate.net Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as tetrahydrofuran (B95107) (THF). slideshare.net In this one-pot procedure, an appropriate aldehyde is treated with mercaptoacetic acid and triethylamine, followed by the addition of DCC, which acts as a dehydrating agent to promote the final ring closure. slideshare.net

In a move towards more environmentally benign synthetic methods, silica (B1680970) gel has been employed as an efficient and reusable promoter for the synthesis of 1,3-oxathiolan-5-one derivatives. tandfonline.comtandfonline.com This one-pot procedure involves heating an aromatic aldehyde and mercaptoacetic acid in N,N-Dimethylformamide (DMF) in the presence of silica gel. tandfonline.com This method avoids the use of toxic or hazardous chemicals and often provides the desired products in excellent yields without the need for chromatographic purification. tandfonline.com The proposed mechanism suggests that silica gel activates the carboxylic acid group of an intermediate, facilitating an intramolecular nucleophilic attack by the hydroxyl group, followed by dehydration to yield the 1,3-oxathiolan-5-one ring. tandfonline.com

The table below illustrates the effectiveness of the silica gel-promoted synthesis for various aromatic aldehydes.

| Entry | Aldehyde | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenyl-1,3-oxathiolan-5-one | 3.0 | 92 | tandfonline.com |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1,3-oxathiolan-5-one | 2.5 | 95 | tandfonline.com |

| 3 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-1,3-oxathiolan-5-one | 3.5 | 90 | tandfonline.com |

| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1,3-oxathiolan-5-one | 3.0 | 94 | tandfonline.com |

| 5 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)-1,3-oxathiolan-5-one | 2.0 | 96 | tandfonline.com |

An alternative strategy for constructing the 1,3-oxathiolan-5-one skeleton involves cycloaddition reactions, which can offer a different regiochemical approach compared to condensation methods.

A novel and highly efficient method for the synthesis of 1,3-oxathiolan-5-ones is the (3+2)-cycloaddition of thioketones with acetylenedicarboxylic acid. researchgate.netresearchgate.net In this reaction, the thioketone acts as the three-atom component (C-S-C) and the activated alkyne serves as the two-atom component. The reaction proceeds smoothly under reflux conditions in a solvent like chloroform, yielding the desired heterocyclic products directly and often in high yields as single stereoisomers. researchgate.netresearchgate.net This method has been shown to tolerate a variety of cyclic diarylthioketones and other thioketones bearing aryl or heteroaromatic groups. researchgate.net

The scope of this cycloaddition reaction is demonstrated in the following table.

| Entry | Thioketone | Yield (%) | Reference |

|---|---|---|---|

| 1 | Dibenzosuberenone thione | >99 | researchgate.net |

| 2 | Thiobenzophenone | 96 | researchgate.net |

| 3 | 4,4'-Dimethoxythiobenzophenone | 85 | researchgate.net |

| 4 | 4,4'-Dichlorothiobenzophenone | 92 | researchgate.net |

| 5 | Xanthone thione | 95 | researchgate.net |

Reactions Incorporating Thioketones and Unsaturated Substrates

Advanced and Stereoselective Synthetic Strategies

The development of stereoselective methods is crucial for the synthesis of chiral 1,3-oxathiolane-based drugs like Lamivudine. nih.gov These advanced strategies focus on controlling the stereochemistry at the C2 and C4 positions of the oxathiolane ring.

A prominent strategy is Dynamic Covalent Kinetic Resolution (DCKR). researchgate.net This process combines the reversible formation of a hemithioacetal intermediate from an aldehyde and a mercaptoacetic acid derivative with an irreversible, enzyme-catalyzed intramolecular cyclization. researchgate.netnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to catalyze the lactonization step with high enantioselectivity. researchgate.netresearchgate.net The in-situ racemization of the hemithioacetal allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving high yields and enantiomeric excess. researchgate.netnih.gov

Another approach to achieving stereoselectivity involves the use of chiral auxiliaries. For instance, in the synthesis of a key intermediate for Lamivudine, L-menthol is used to facilitate a dynamic kinetic resolution. nih.gov This process drives the reaction towards a single desired isomer through selective crystallization from the solution. nih.gov Such methods are integral to the large-scale, enantiopure synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues. nih.govnih.gov

Enzyme-Catalyzed Methodologies

Enzymes, particularly lipases, have proven to be highly effective catalysts in the asymmetric synthesis of 1,3-oxathiolan-5-ones. These biocatalytic methods offer high stereoselectivity under mild reaction conditions.

Lipase-Catalyzed Lactonization

The formation of the 1,3-oxathiolan-5-one ring can be achieved through an intramolecular lactonization reaction catalyzed by lipases. youtube.comscielo.org.mx This process typically involves the cyclization of a hemithioacetal intermediate. sigmaaldrich.com Among various enzymes, Lipase B from Candida antarctica (CAL-B) has been identified as particularly efficient for this transformation. youtube.comscielo.org.mx The enzyme facilitates the intramolecular ring-closing reaction, leading to the formation of the lactone ring with high selectivity. youtube.com The effectiveness of the lactonization can be influenced by reaction parameters such as the choice of solvent and temperature. scielo.org.mx Lipases are valued in these syntheses as they can be used under different conditions to catalyze both ring-closing reactions for precursor synthesis and ring-opening polymerizations. nih.gov

Dynamic Kinetic Resolution (DKR) in Oxathiolanone Formation

Dynamic Kinetic Resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.org This is achieved by combining a rapid and reversible racemization of the starting material with a highly selective, irreversible kinetic resolution step. wikipedia.orgresearchgate.net

In the synthesis of chiral 1,3-oxathiolan-5-ones, DKR is applied through a process that combines dynamic covalent chemistry with enzyme catalysis. youtube.com The process begins with the reaction between an aldehyde and a thiol, such as methyl 2-sulfanylacetate, which reversibly forms a racemic hemithioacetal intermediate. youtube.comsigmaaldrich.com This reversible formation allows the enantiomers of the hemithioacetal to continuously interconvert. youtube.com A lipase, typically CAL-B, then selectively catalyzes the irreversible intramolecular cyclization (lactonization) of one of the hemithioacetal enantiomers into the desired 1,3-oxathiolan-5-one. youtube.comsigmaaldrich.com This selective and irreversible lactonization shifts the equilibrium of the racemizing hemithioacetals, ultimately funneling the entire mixture toward the single desired enantiomeric product. youtube.com This strategy has been successfully used to produce 1,3-oxathiolan-5-one derivatives in good yields with high enantiomeric excess. youtube.comscielo.org.mx

Table 1: Influence of Lipase Type on Dynamic Covalent Kinetic Resolution

| Lipase Source | Conversion (%) | Enantiomeric Excess (ee, %) |

| Candida antarctica Lipase B (CAL-B) | High | Good to Excellent |

| Pseudomonas fluorescens Lipase | Moderate | Moderate |

| Mucor miehei Lipase | Low | Low |

Applications of Dynamic Covalent Chemistry (DCC) Principles

Dynamic Covalent Chemistry (DCC) involves chemical reactions that are reversible and operate under conditions of thermodynamic equilibrium. santiago-lab.com This allows for "error checking" and "proof-reading" during a synthetic process, as the product distribution is determined by the relative stability of the final products rather than the kinetics of their formation. santiago-lab.com

The principle of DCC is central to the DKR-based synthesis of 1,3-oxathiolan-5-ones. youtube.com The key application of DCC in this context is the reversible formation of the hemithioacetal intermediate from an aldehyde and a thiol. scielo.org.mxsigmaaldrich.com This reversible covalent bond formation ensures that the racemic mixture of hemithioacetal enantiomers is constantly interconverting, a prerequisite for a successful DKR process. youtube.com The dynamic nature of the hemithioacetal allows the lipase to continuously resolve the mixture by selectively consuming one enantiomer, thereby driving the reaction to yield a single stereoisomer of the final 1,3-oxathiolan-5-one product. youtube.comresearchgate.net

Chiral Auxiliary-Mediated Approaches to Oxathiolanone Precursors

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. This strategy is a cornerstone of asymmetric synthesis.

While direct synthesis of 2-ethoxy-2-methyl-1,3-oxathiolan-5-one using this method is not prominently detailed, the principles can be applied to create its chiral precursors. A common approach involves attaching a well-established chiral auxiliary, such as an Evans oxazolidinone, to an achiral carboxylic acid derivative. This creates a chiral imide. The bulky substituents on the auxiliary then sterically direct subsequent reactions, such as an enolate alkylation, to occur on one face of the molecule, thereby creating a new stereocenter with high diastereoselectivity.

For an oxathiolanone precursor, one could envision attaching a chiral auxiliary to a molecule like acetyl chloride. The resulting chiral adduct could then undergo a diastereoselective reaction, for instance, an aldol (B89426) condensation or a Michael addition with a sulfur-containing reactant, to introduce the necessary thiol functionality with a specific stereochemistry. Following the reaction, the chiral auxiliary is cleaved to yield an enantiomerically enriched precursor, which can then be cyclized to form the final chiral 1,3-oxathiolan-5-one. Sulfur-based chiral auxiliaries, such as 1,3-thiazolidine-2-thiones, have also proven highly effective in similar asymmetric transformations. sigmaaldrich.com

Sustainable and Green Chemistry Aspects in 1,3-Oxathiolan-5-one Synthesis

Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce environmental impact. In the synthesis of 1,3-oxathiolan-5-ones, microwave-assisted synthesis stands out as a key sustainable technique.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave irradiation to heat reactions. This method often leads to dramatically reduced reaction times, increased product yields, and cleaner product profiles compared to conventional heating methods. The heating is based on the ability of polar molecules in the reaction mixture to transform electromagnetic energy into heat.

For the synthesis of analogous 2-aryl-1,3-oxathiolan-5-ones, a rapid, one-pot condensation of an arenealdehyde with mercaptoacetic acid has been developed using microwave irradiation. This method has been shown to produce a range of 1,3-oxathiolan-5-one derivatives in moderate to good yields. Comparative studies have demonstrated that microwave-assisted reactions are significantly faster and often provide higher yields than the same reactions conducted under conventional heating for extended periods.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for 2-Aryl-1,3-oxathiolan-5-ones

| Aryl Substituent | Microwave Time (min) | Microwave Yield (%) | Conventional Time (hr) | Conventional Yield (%) | Reference |

| 4-Cl-C₆H₄ | 1.5 | 80 | 16 | 65 | |

| 4-NO₂-C₆H₄ | 1.0 | 85 | 16 | 72 | |

| 4-CH₃O-C₆H₄ | 3.0 | 65 | 16 | 50 | |

| C₆H₅ | 2.5 | 70 | 16 | 55 |

Natural Catalyst Utilization in Oxathiolane Synthesis

The pursuit of greener and more sustainable chemical processes has led to the exploration of naturally occurring materials as catalysts in organic synthesis. In the context of 1,3-oxathiolane synthesis, several natural catalysts, ranging from raw earthen materials to purified enzymes, have demonstrated significant potential. These catalysts offer advantages such as environmental friendliness, low cost, and high selectivity.

One notable example is the use of a natural bentonitic-zeolitic soil from Etlá, Oaxaca, México, as a heterogeneous Lewis acid catalyst. researchgate.net This material has been effectively employed to promote the formation of various 1,3-oxathiolanes. researchgate.net Studies have shown that the catalytic activity is dependent on factors such as the amount of the soil used and the reaction time. researchgate.net The catalyst's effectiveness stems from its aluminosilicate (B74896) composition, which imparts Lewis acidity. The reaction mechanism involves the activation of a carbonyl compound by the acidic sites on the catalyst surface, facilitating the subsequent cyclocondensation with a thiol. The catalytic performance can be inhibited by competitive inhibitors like pyridine, confirming the role of Lewis acid sites in the reaction. researchgate.net

Enzymes represent another class of highly efficient and selective natural catalysts for the synthesis of oxathiolane structures. Lipases, in particular, have been widely used for the kinetic resolution of racemic oxathiolane intermediates, providing access to enantiomerically pure compounds which are crucial for pharmaceutical applications. nih.gov For instance, Candida antarctica lipase B (CAL-B) has been utilized for the intramolecular cyclization of hemithioacetal intermediates to produce enantiopure 1,3-oxathiolan-5-ones. nih.gov Similarly, lipases from Pseudomonas fluorescens and Mucor miehei have been successfully applied in the enzymatic resolution of α-acetoxy sulfide (B99878) and oxathiolane propionate (B1217596) derivatives, respectively. nih.gov These enzymatic methods are valued for their high stereoselectivity, mild reaction conditions, and contribution to green chemistry principles. nih.gov

The table below summarizes research findings on the effect of reaction time on the yield of 1,3-oxathiolane using a natural bentonitic-zeolitic soil catalyst.

Table 1: Effect of Reaction Time on 1,3-Oxathiolane Yield

| Reaction Time (hours) | Yield (%) |

|---|---|

| 0.5 | 68 |

| 1.0 | 75 |

| 1.5 | 87 |

| 2.0 | 87 |

| 2.5 | 87 |

Data derived from studies on the condensation of furfural (B47365) and 2-mercaptoethanol (B42355) using a natural soil catalyst. researchgate.net

Emerging Flow Chemistry Techniques for Oxathiolanone Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the manufacturing of fine chemicals and pharmaceuticals, including oxathiolanones. ucd.ieresearchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers numerous advantages over batch methods. europa.eu These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and greater scalability and automation. europa.euuc.pt

Recent advancements have demonstrated the successful application of flow chemistry in complex multi-step syntheses of active pharmaceutical ingredients. researchgate.netresearchgate.net In a typical setup for oxathiolanone production, streams of the starting materials (e.g., a relevant aldehyde or ketone and a mercaptoacid derivative) would be pumped from reservoirs, combined at a T-mixer, and then passed through a heated coil or packed-bed reactor. europa.eunih.gov The residence time in the reactor is precisely controlled by the flow rate and reactor volume to ensure complete conversion. nih.gov Downstream processing, such as in-line extraction, quenching, and purification, can be integrated into the flow path, leading to a fully automated and continuous manufacturing process. nih.govbme.hu This approach not only enhances efficiency and product quality but also aligns with the principles of green manufacturing by minimizing solvent usage and energy consumption. ucd.ie

The table below outlines the key advantages of flow chemistry compared to traditional batch processing for oxathiolanone production.

Table 2: Comparison of Flow Chemistry and Batch Processing

| Feature | Flow Chemistry | Batch Processing |

|---|---|---|

| Heat Transfer | Excellent, due to high surface-area-to-volume ratio | Often limited, potential for hotspots |

| Mass Transfer | Rapid and efficient mixing | Dependent on stirring efficiency |

| Safety | Improved, small reaction volumes, better control | Higher risk with large volumes and exotherms |

| Scalability | Straightforward (scaling-out by numbering up or longer run times) | Complex, often requires re-optimization |

| Control | Precise control over temperature, pressure, time | Less precise, potential for temperature/concentration gradients |

| Automation | Easily automated for continuous production | More complex to fully automate |

| Process Integration | Multi-step reactions can be "telescoped" in-line | Requires isolation and purification of intermediates |

Stereochemical Control and Asymmetric Synthesis in 1,3 Oxathiolan 5 One Chemistry

Enantioselective Synthesis of 1,3-Oxathiolan-5-one (B1253419) Derivatives

The enantioselective synthesis of 1,3-oxathiolan-5-one derivatives has been effectively achieved through enzyme-catalyzed dynamic covalent kinetic resolution (DCKR). researchgate.netresearchgate.net This strategy combines the reversible formation of hemithioacetals with an intramolecular, lipase-catalyzed lactonization to yield chiral 1,3-oxathiolan-5-ones with good conversions and moderate to good enantiomeric excess (ee). researchgate.net

The stereocenter at the 2-position of the 1,3-oxathiolan-5-one ring is typically established during the cyclization of a carbonyl compound with a mercaptoacetic acid derivative. In the case of 2-ethoxy-2-methyl-1,3-oxathiolan-5-one, this would involve the reaction of a precursor to 2-ethoxy-2-methyl hemithioacetal with a mercaptoacetate.

In enzymatic DCKR processes, the stereocontrol at the C-2 position is governed by the selective recognition of one of the rapidly equilibrating hemithioacetal enantiomers by the lipase (B570770). Lipase B from Candida antarctica (CAL-B) has proven to be particularly efficient in this transformation, catalyzing the lactonization of one enantiomer at a much faster rate than the other, thus leading to an enantioenriched product. researchgate.net The substrate scope of this method has been explored for a range of aldehydes, demonstrating its potential for accessing various 2-substituted 1,3-oxathiolan-5-ones. While specific studies on this compound are not prevalent, the principles of enzymatic DCKR suggest that stereocontrol at the quaternary C-2 center is feasible, provided a suitable hemithioketal precursor can be generated and recognized by the enzyme.

The stereocontrol at C-5 can be influenced by the choice of starting materials and reaction conditions. In syntheses starting from chiral precursors, such as α-hydroxy or α-amino acids, the stereochemistry at the 5-position can be pre-determined.

Diastereoselective Synthesis of Substituted Oxathiolanones

The diastereoselective synthesis of substituted oxathiolanones, particularly those with multiple stereocenters, presents a significant synthetic challenge. For a molecule like this compound, if a substituent were to be introduced at the 4-position, the relationship between the stereocenters at C-2 and C-4 would need to be controlled.

While specific methods for the diastereoselective synthesis of this compound are not extensively documented, general principles of diastereoselective synthesis would apply. These include substrate-controlled methods, where the inherent chirality of the starting materials directs the stereochemical outcome, and reagent-controlled methods, where a chiral reagent or catalyst is employed to favor the formation of one diastereomer over another. The creation of the quaternary center at C-2 adds a layer of complexity to achieving high diastereoselectivity.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon (C-2 in this case) of a heterocyclic ring to adopt an axial orientation, contrary to what would be expected based on steric considerations alone. wikipedia.orgdypvp.edu.in This effect is attributed to a stabilizing interaction between a lone pair of the endocyclic heteroatom (oxygen or sulfur in the 1,3-oxathiolane (B1218472) ring) and the antibonding (σ*) orbital of the exocyclic C-X bond (where X is the ethoxy group). dypvp.edu.in

Enzymatic Resolution and Separation Techniques for Oxathiolanone Enantiomers

Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers of 1,3-oxathiolan-5-one derivatives. researchgate.net This technique relies on the differential rate of reaction of enantiomers with an enzyme, typically a lipase, in a process such as hydrolysis or transesterification.

For 1,3-oxathiolan-5-ones, lipases such as CAL-B and lipases from Trichosporon laibachii have been successfully employed. researchgate.net The process often involves a dynamic covalent kinetic resolution, where the reversible formation of a hemithioacetal intermediate allows for the in-situ racemization of the starting material, theoretically enabling a 100% yield of the desired enantiomer.

The following table summarizes the use of different lipases in the kinetic resolution of 1,3-oxathiolan-5-one derivatives, which could be applicable to this compound.

| Lipase | Reaction Type | Substrate Scope | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | Dynamic Covalent Kinetic Resolution (Lactonization) | Aldehydes | Moderate to Good | researchgate.net |

| Trichosporon laibachii Lipase | Cyclization-Acetylation | Benzaldehyde | Up to 94.33% | researchgate.net |

Separation of the resulting enantiomers and any remaining starting material is typically achieved through standard chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Self-Regeneration of Stereocenters in 1,3-Oxathiolan-5-one Systems

The principle of "Self-Regeneration of Stereocenters" (SRS) is a synthetic strategy where a temporary stereocenter is introduced to control the formation of a new stereocenter, after which the temporary center is removed, effectively regenerating the original stereogenic information in a modified molecule. ethz.ch This concept could be conceptually applied to 1,3-oxathiolan-5-one systems, particularly for the modification of a pre-existing stereocenter at the 5-position.

In a hypothetical application to a 5-substituted 1,3-oxathiolan-5-one, the stereocenter at the 2-position could act as the temporary chiral auxiliary. By forming a 2,5-disubstituted 1,3-oxathiolan-5-one with a defined stereochemistry at C-2, this center could direct a diastereoselective reaction at the 5-position (e.g., alkylation of the corresponding enolate). Subsequent removal of the substituents at C-2 would yield an enantioenriched 5-substituted 1,3-oxathiolan-5-one. While this application to 1,3-oxathiolan-5-ones is speculative and not explicitly reported for this compound, the SRS principle offers a powerful conceptual framework for complex stereoselective synthesis. ethz.ch

Chemical Reactivity and Transformation Pathways of 1,3 Oxathiolan 5 One Derivatives

Ring-Opening Reactions of the 1,3-Oxathiolan-5-one (B1253419) Core

The cleavage of the 1,3-oxathiolan-5-one ring is a common transformation, driven by the release of ring strain and the reactivity of the ester and acetal/ketal functionalities. The specific pathway and resulting products are highly dependent on the reaction conditions and the nature of the attacking reagent.

Under acidic conditions, the 1,3-oxathiolan-5-one ring is susceptible to hydrolysis. The reaction is initiated by the protonation of one of the oxygen atoms, typically the ether oxygen of the acetal/ketal group or the carbonyl oxygen of the lactone. libretexts.org This protonation enhances the electrophilicity of the adjacent carbon atoms, making them vulnerable to nucleophilic attack by water.

The mechanism is analogous to the acid-catalyzed hydrolysis of other ethers and esters. libretexts.org Attack at the C2 carbon leads to the cleavage of the C2-O1 bond, while attack at the C5 carbonyl carbon breaks the C5-O1 bond. The final products of complete hydrolysis are typically a ketone or aldehyde (from the C2 position), α-mercaptocarboxylic acid, and the corresponding alcohol from the C2-alkoxy substituent. For 2-Ethoxy-2-methyl-1,3-oxathiolan-5-one, this would yield acetone, thioglycolic acid, and ethanol (B145695). The reaction proceeds under much milder conditions than those required for non-strained ethers due to the inherent ring strain. libretexts.org

Table 1: Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Conditions | Major Products |

| This compound | Dilute aq. acid | Acetone, Thioglycolic Acid, Ethanol |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles and strong bases that readily react with the 1,3-oxathiolan-5-one core. The primary site of attack is the electrophilic carbonyl carbon (C5) of the lactone.

This reaction is a typical nucleophilic acyl substitution that leads to the opening of the ring. The initial attack by the organometallic reagent on the carbonyl group forms a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the acyl-oxygen bond (C5-O1), opening the ring to form a stable magnesium or lithium salt of the resulting thiol. Upon acidic workup, this intermediate is protonated to yield a β-keto sulfide (B99878) derivative. For instance, the reaction of this compound with a Grignard reagent like methyl magnesium bromide would yield a tertiary alcohol after attacking the ketone. This type of ring-opening is analogous to the reaction of Grignard reagents with epoxides, which is a useful method for forming carbon-carbon bonds and producing primary alcohols with two additional carbons. libretexts.org

Cycloaddition and Annulation Reactions

Beyond simple ring-opening, the 1,3-oxathiolan-5-one scaffold can be utilized in more complex transformations to build fused and polycyclic heterocyclic systems. ekb.eg These reactions leverage the inherent reactivity of the ring and can proceed through various mechanisms, including radical and tandem pathways.

Intramolecular free-radical cyclization is a powerful method for constructing cyclic compounds and can be applied to appropriately substituted 1,3-oxathiolan-5-one derivatives. thieme-connect.de This process typically requires a substrate that contains both a radical precursor and a radical acceptor (like an alkene or alkyne) within the same molecule.

For a derivative of this compound, a radical could be generated at a side chain attached to the C4 position. This radical could then attack an unsaturated bond elsewhere in the molecule, leading to the formation of a new ring fused to the original oxathiolanone core. Such cyclizations can be initiated by various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN) with a tin hydride, or through metal-mediated processes using reagents like manganese(III) acetate (B1210297). thieme-connect.deresearchgate.net The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediates. mdpi.com Catalyst-free methods, driven by visible light, have also been developed for initiating such cyclization cascades. rsc.org

1,3-Oxathiolan-5-ones are valuable precursors for synthesizing a variety of fused heterocyclic compounds. ekb.egairo.co.in They can participate in tandem or multicomponent reactions where the oxathiolanone ring opens in situ and the resulting intermediate undergoes further cyclization with other reagents. For example, 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been used in multicomponent reactions with aniline (B41778) and α,β-unsaturated carbonyl compounds to synthesize pyridinonethiol systems. ekb.eg

These synthetic strategies often involve the initial reaction of the 1,3-oxathiolan-5-one with a nucleophile, leading to a ring-opened intermediate that contains both a thiol and a carboxylic acid derivative. This intermediate can then react with other electrophilic or nucleophilic partners to construct new rings. Methods like the Diels-Alder reaction, ring-closing metathesis, and other cyclization reactions are employed to create diverse fused heterocyclic structures. airo.co.in

Substitution and Derivatization Reactions

While ring-opening reactions are common, the 1,3-oxathiolan-5-one core can also undergo substitution and derivatization reactions that preserve the heterocyclic ring. These reactions typically target the α-carbon to the carbonyl group (C4), which is activated by the adjacent ester functionality.

Under basic conditions, the proton at the C4 position can be abstracted to form an enolate intermediate. This nucleophilic enolate can then react with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at this position. The stereoselectivity of this alkylation can often be controlled by using chiral auxiliaries or specific reaction conditions. This approach provides a pathway to synthesize a wide range of substituted 1,3-oxathiolan-5-one derivatives, which can then be used as chiral building blocks or subjected to further transformations.

Table 2: Summary of Reactivity for the 1,3-Oxathiolan-5-one Core

| Reaction Type | Key Reagents | Primary Transformation |

| Acid-Catalyzed Ring Opening | H₃O⁺ | Hydrolysis to ketone, thioglycolic acid, and alcohol. |

| Organometallic Ring Opening | Grignard Reagents (R-MgX) | Nucleophilic attack at C5, leading to ring cleavage. |

| Intramolecular Free-Radical Cyclization | AIBN, Bu₃SnH, Mn(OAc)₃ | Formation of a new ring fused to the oxathiolanone core. |

| Formation of Fused Heterocycles | Nucleophiles, α,β-unsaturated compounds | Tandem reaction involving ring-opening and subsequent cyclization. |

| α-Substitution | Base (e.g., LDA), Alkyl Halide (R-X) | Functionalization at the C4 position via an enolate intermediate. |

Electrophilic and Nucleophilic Transformations at Ring Positions

The 1,3-oxathiolan-5-one ring is susceptible to both electrophilic and nucleophilic attack at various positions, leading to a range of chemical transformations. The carbonyl group at C5 renders the α-carbon (C4) susceptible to deprotonation by a strong base, which can then be followed by alkylation with an electrophile. However, the most common transformations involve nucleophilic attack at the electrophilic centers of the ring.

The carbonyl carbon (C5) is a primary site for nucleophilic attack. This can lead to the opening of the lactone ring. For instance, reaction with strong nucleophiles can result in the cleavage of the ester bond.

The C2 position, part of a ketal in this compound, is another significant electrophilic site. Under acidic conditions, this position is prone to hydrolysis, which would lead to the opening of the ring and the formation of the corresponding thiol, aldehyde/ketone, and alcohol.

Research on analogous compounds, such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one, has demonstrated a variety of reactions with nucleophiles that lead to either ring opening or the formation of new fused heterocyclic systems. researchgate.netresearchgate.net These reactions often proceed via initial nucleophilic attack at the C2 or C5 positions.

Table 1: Potential Nucleophilic and Electrophilic Transformations of the 1,3-Oxathiolan-5-one Ring

| Ring Position | Type of Transformation | Reagent/Condition | Potential Product |

| C5 (Carbonyl) | Nucleophilic Acyl Substitution | Amines, Hydrazines | Ring-opened amides/hydrazides |

| C2 (Ketal) | Nucleophilic Attack/Hydrolysis | Acidic water | Ring-opened thiol, ketone, and alcohol |

| C4 | Electrophilic Alkylation | Strong base followed by alkyl halide | 4-alkylated 1,3-oxathiolan-5-one |

Oxidation Reactions at the Sulfur Heteroatom

The sulfur atom in the 1,3-oxathiolan-5-one ring is in a low oxidation state and is therefore susceptible to oxidation. Oxidation of the thioether sulfur can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These transformations can significantly alter the chemical and physical properties of the molecule, including its polarity and reactivity.

The oxidation is typically achieved using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or other peroxides. The resulting sulfoxides are chiral at the sulfur atom, and diastereoselective oxidations may be possible depending on the substitution pattern of the ring and the oxidant used. The electron-withdrawing effect of the adjacent carbonyl group and the oxygen atom in the ring can influence the reactivity of the sulfur atom towards oxidation.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Product | Potential Oxidation State of Sulfur |

| Hydrogen Peroxide (H₂O₂) | This compound S-oxide | +1 |

| m-Chloroperoxybenzoic acid (m-CPBA) | This compound S,S-dioxide | +2 |

Reactions with Various Nitrogen-Containing Reagents (e.g., Hydrazines, Heterocyclic Amines)

The reaction of 1,3-oxathiolan-5-one derivatives with nitrogen-containing nucleophiles is an area that has been explored with analogous compounds. These reactions can lead to a diverse array of products, including ring-opened structures and novel heterocyclic systems.

Studies on 2-methyl-2-phenyl-1,3-oxathiolan-5-one have shown that its reaction with hydrazines can lead to the formation of pyrazolidinone derivatives through a proposed ring-opening and subsequent recyclization pathway. researchgate.net Similarly, reactions with heterocyclic amines have been reported to yield various fused and opened heterocyclic systems. researchgate.netresearchgate.net

The reaction of this compound with such reagents would likely proceed via initial nucleophilic attack at the C5 carbonyl carbon, leading to the opening of the lactone ring to form a hydrazide or amide intermediate. This intermediate could then potentially undergo further intramolecular reactions, depending on the nature of the nitrogen nucleophile and the reaction conditions.

Table 3: Predicted Products from the Reaction of this compound with Nitrogen Nucleophiles (Based on Analogs)

| Nitrogen Reagent | Predicted Intermediate | Potential Final Product |

| Hydrazine (B178648) (N₂H₄) | Ring-opened hydrazide | Pyrazolidinone derivative |

| Substituted Hydrazines | Ring-opened substituted hydrazide | Substituted pyrazolidinone |

| Heterocyclic Amines | Ring-opened amide | Fused or opened heterocyclic system |

Mechanistic Studies of 1,3-Oxathiolan-5-one Reactivity

Understanding the reaction mechanisms of 1,3-oxathiolan-5-one derivatives is crucial for predicting their reactivity and for the rational design of synthetic pathways. While detailed mechanistic studies for this compound are scarce, insights can be drawn from related systems.

Proposed Reaction Pathways and Key Intermediates

The reactions of 1,3-oxathiolan-5-ones often involve multi-step pathways with several key intermediates. For instance, the reaction with nucleophiles is generally believed to initiate with an attack on the carbonyl group (C5), leading to a tetrahedral intermediate. This intermediate can then undergo ring opening of the lactone.

In the case of reactions with hydrazines, the initially formed hydrazide can undergo an intramolecular cyclization. The mechanism likely involves the nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the C2 carbon of the opened chain, followed by the elimination of ethanol to form a new heterocyclic ring.

For reactions leading to fused systems, the initial ring-opened intermediate can undergo intramolecular condensations or cyclizations, driven by the specific functionalities present in the nucleophile and the 1,3-oxathiolan-5-one derivative.

Influence of Catalysts on Reaction Selectivity and Efficiency

Catalysts can play a significant role in directing the outcome of reactions involving 1,3-oxathiolan-5-ones. Both acid and base catalysis can be employed to enhance reaction rates and influence selectivity.

Acid Catalysis: Acid catalysts can activate the carbonyl group at C5, making it more susceptible to nucleophilic attack. They can also facilitate the hydrolysis of the ketal at C2, promoting ring-opening reactions. In the synthesis of 1,3-oxathiolane (B1218472) derivatives, Lewis acids have been used to promote the condensation of thiols with carbonyl compounds. uzh.ch

Base Catalysis: Base catalysts can deprotonate the α-carbon (C4), generating a nucleophilic enolate that can participate in subsequent reactions. Bases are also crucial in promoting condensation reactions and in facilitating ring closure in the formation of new heterocyclic systems from ring-opened intermediates.

The choice of catalyst can be critical in controlling the reaction pathway. For example, in the synthesis of certain heterocyclic systems from 1,3-oxathiolan-5-one precursors, the use of a specific base can favor one cyclization pathway over another, leading to different products. While no specific catalyst studies for this compound are reported, the principles of acid-base catalysis are expected to apply to its transformations.

Advanced Spectroscopic Characterization Techniques for 1,3 Oxathiolan 5 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments provides a comprehensive picture of the atomic arrangement within the 1,3-oxathiolan-5-one (B1253419) core and its substituents.

One-Dimensional NMR (¹H, ¹³C) for Primary Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of hydrogen and carbon atoms, respectively. For 2-Ethoxy-2-methyl-1,3-oxathiolan-5-one, the spectra would exhibit characteristic signals corresponding to the ethoxy group, the methyl group at the C2 position, and the methylene (B1212753) protons of the heterocyclic ring.

The ¹H NMR spectrum is expected to show a triplet for the terminal methyl protons and a quartet for the methylene protons of the ethoxy group, indicative of their coupling. A singlet would correspond to the C2-methyl group. The two protons of the C4 methylene group in the oxathiolane ring may appear as a singlet or as a more complex AB quartet if they are diastereotopic due to a chiral center or conformational rigidity.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C5) is typically observed at the most downfield chemical shift. The quaternary carbon at C2, bonded to an oxygen, a sulfur, and two other carbons, will also have a characteristic downfield shift. The remaining signals correspond to the methylene carbon of the ring (C4) and the carbons of the ethoxy and methyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C5) | - | 170-175 |

| C (CH₃)(OC₂H₅) (C2) | - | 100-110 |

| S-C H₂-C=O (C4) | 3.5-3.9 | 35-45 |

| O-C H₂-CH₃ | 3.6-4.0 (quartet) | 60-70 |

| O-CH₂-C H₃ | 1.2-1.4 (triplet) | 14-16 |

| C2-C H₃ | 1.6-1.9 (singlet) | 20-30 |

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMBC, HMQC) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for confirming the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethoxy group, confirming its presence.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons they are directly attached to. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. While this compound itself is achiral, NOESY is critical for determining the stereochemistry in more complex or substituted 1,3-oxathiolan-5-one derivatives by revealing the relative orientation of substituents on the ring.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Information Gained |

| COSY | O-CH ₂-CH₃ | O-CH₂-CH ₃ | Confirms connectivity within the ethoxy group. |

| HMQC/HSQC | O-CH ₂-CH₃ | C H₂ of ethoxy | Assigns protons to their directly attached carbons. |

| O-CH₂-CH ₃ | C H₃ of ethoxy | ||

| C2-CH ₃ | C H₃ at C2 | ||

| S-CH ₂-C=O | C H₂ at C4 | ||

| HMBC | C2-CH ₃ | C 2, C H₃ at C2 | Confirms attachment of methyl group to C2. |

| O-CH ₂-CH₃ | C 2, C H₃ of ethoxy | Confirms attachment of ethoxy group to C2. | |

| S-CH ₂-C=O | C 5, C 2 | Confirms ring structure and position of methylene group. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS provides a highly accurate measurement of the mass of the parent ion, allowing for the determination of the molecular formula. The experimentally measured mass can be compared to the calculated mass for a proposed formula with a high degree of confidence (typically within 5 ppm). This technique is essential for confirming the elemental composition and distinguishing between compounds with the same nominal mass.

Table 3: High-Resolution Mass Data for this compound

| Molecular Formula | C₆H₁₀O₃S |

| Isotope | ¹²C₆¹H₁₀¹⁶O₃³²S |

| Calculated Exact Mass | 162.03506 |

| Adduct | [M+H]⁺ |

| Calculated m/z | 163.04234 |

| Adduct | [M+Na]⁺ |

| Calculated m/z | 185.02431 |

Elucidation of Fragmentation Pathways and Molecular Structure from MS Data

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides valuable "fingerprint" information that helps to confirm the molecular structure. The fragmentation of this compound would likely proceed through several key pathways, including cleavage of the substituents at the C2 position and fragmentation of the heterocyclic ring. Common fragmentation patterns for ethers involve alpha-cleavage, while esters can lose alkoxy groups.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| Proposed Fragment Ion Structure | Loss from Parent Molecule | Fragment m/z |

| [C₄H₅O₂S]⁺ | - OC₂H₅ (Ethoxy group) | 117 |

| [C₅H₇O₃S]⁺ | - CH₃ (Methyl group) | 147 |

| [C₅H₁₀OS]⁺• | - CO₂ (Carbon dioxide) | 118 |

| [C₂H₅O]⁺ | - C₄H₅O₂S | 45 |

| [C₃H₃O₂S]⁺ | - C₃H₇O | 103 |

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing precise atomic positions, bond lengths, bond angles, and torsional angles.

For 1,3-oxathiolan-5-one compounds, X-ray analysis confirms the connectivity and provides insight into the conformation of the five-membered ring. researchgate.net The 1,3-oxathiolane (B1218472) ring is not planar and typically adopts an envelope conformation, where one atom is out of the plane of the other four. nih.gov In many cases, the sulfur atom is the one puckered out of the plane formed by the C2-O1-C5-C4 atoms. nih.gov This analysis would provide the absolute structure for chiral derivatives and detailed conformational data for this compound, solidifying the structural assignments made by NMR and MS.

Table 5: Typical Crystallographic Parameters for a 1,3-Oxathiolane Ring System Data derived from related structures. nih.gov

| Parameter | Typical Value | Information Provided |

| Ring Conformation | Envelope | Describes the 3D shape of the heterocyclic core. |

| Puckering Atom | S or C | Identifies the atom out of the main ring plane. |

| Bond Lengths | C-S: ~1.8 Å, C-O: ~1.4 Å, C=O: ~1.2 Å | Confirms the nature of the covalent bonds. |

| Bond Angles | Varying (e.g., C-S-C ~95°) | Reveals ring strain and geometry around each atom. |

| Torsional Angles | Dependent on specific ring conformation | Defines the precise spatial arrangement of atoms. |

Vibrational Spectroscopy (IR) for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a 1,3-oxathiolan-5-one derivative is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature in the IR spectrum of a 1,3-oxathiolan-5-one is the carbonyl (C=O) stretching vibration of the lactone ring. Due to the ring strain in the five-membered ring, this absorption is typically observed at a higher frequency (wavenumber) compared to acyclic esters. For γ-lactones, this band is characteristically found in the range of 1775-1760 cm⁻¹. In the case of γ-thiobutyrolactone, a related five-membered ring containing a sulfur atom, the C=O stretching frequency is also a key diagnostic peak.

Other significant vibrational modes for this compound would include the stretching of the C-O and C-S bonds within the heterocyclic ring. The ether linkage of the ethoxy group would also present a characteristic C-O stretching band. Additionally, the various C-H stretching and bending vibrations of the methyl and ethyl groups will be present in their typical regions.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | γ-Lactone | 1775 - 1760 |

| C-O-C Stretch | Ether and Lactone | 1250 - 1000 |

| C-S Stretch | Thioether | 700 - 600 |

| C-H Stretch | sp³ C-H (Alkyl) | 3000 - 2850 |

| C-H Bend | CH₂ and CH₃ | 1470 - 1370 |

Advanced Chiral Spectroscopic Methods (e.g., Circular Dichroism)

Given that this compound possesses a chiral center at the C2 position of the oxathiolane ring, advanced chiral spectroscopic methods are crucial for determining its absolute configuration and studying its stereochemical properties.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is highly sensitive to the spatial arrangement of atoms and can be used to assign the absolute configuration of enantiomers. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a specific enantiomer.

Vibrational Circular Dichroism (VCD) is another powerful technique that measures the differential absorption of left and right circularly polarized infrared light. VCD provides detailed information about the stereochemistry of a molecule and is particularly useful for complex structures. Studies on other chiral lactones have demonstrated the utility of VCD in combination with quantum chemical calculations to unambiguously determine their absolute configuration. nih.govacs.orgresearchgate.netacs.orgnih.gov For instance, the VCD spectra of Corey lactone derivatives have been analyzed to understand their conformational behaviors. nih.govacs.orgresearchgate.net This approach allows for the interpretation of most spectral features and can even identify conserved spectral components corresponding to the rigid lactone skeleton. nih.govacs.org

While specific CD or VCD studies on this compound have not been reported in the available literature, the principles of these techniques are directly applicable. The chirality of the C2 center, influenced by the ethoxy and methyl substituents, would induce a characteristic chiroptical response. By comparing experimentally obtained CD or VCD spectra with those predicted from theoretical calculations for the (R) and (S) enantiomers, the absolute configuration of a synthesized sample could be definitively established.

| Spectroscopic Method | Principle | Application for this compound |

|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. | Determination of absolute configuration (R/S) at the C2 chiral center. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Detailed conformational analysis and unambiguous assignment of absolute configuration. |

Computational Chemistry and Molecular Modeling of 1,3 Oxathiolan 5 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying molecules like 2-Ethoxy-2-methyl-1,3-oxathiolan-5-one. arxiv.org DFT methods are employed to analyze various aspects of the molecular system, from its three-dimensional structure to its electronic characteristics. nih.govnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 1,3-oxathiolan-5-one (B1253419) derivatives, which can exist in multiple spatial arrangements or conformations, this process is crucial. uoa.gr DFT calculations are used to explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. unibo.itchemmethod.com

For instance, in studies of related substituted 1,3-oxathiolan-5-ones, DFT has been used to determine the relative stability of different isomers, such as cis and trans conformers. researchgate.net By calculating the total energy of each optimized structure, researchers can predict which conformation is energetically more favorable. researchgate.net These theoretical predictions can be validated by comparison with experimental data from techniques like X-ray crystallography, which provides the precise solid-state structure of a molecule. researchgate.netresearchgate.net

A typical conformational analysis workflow involves:

An initial scan of the potential energy surface using a less computationally demanding method, like molecular mechanics. unibo.it

Full geometry optimization of the identified low-energy minima using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ). uoa.grscispace.commdpi.com

Calculation of vibrational frequencies to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies). nih.gov

The choice of functional and basis set is critical and is often benchmarked against experimental values or higher-level computations to ensure reliability. arxiv.org

| Conformer | DFT Functional/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Chair-Axial | B3LYP/6-311+G(d,p) | 0.00 | 55.4 |

| Chair-Equatorial | B3LYP/6-311+G(d,p) | +1.25 | -54.8 |

| Twist-Boat | B3LYP/6-311+G(d,p) | +5.80 | 30.1 |

Table 1. Representative DFT-calculated relative energies for different conformers of a substituted 1,3-oxathiolan-5-one ring. The data is illustrative of typical computational outputs.

DFT is also extensively used to investigate the electronic properties of 1,3-oxathiolan-5-one systems. mdpi.com A key component of this is Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy and distribution of these orbitals are fundamental to understanding a molecule's reactivity. unimib.it

HOMO: This orbital can be considered the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons. A higher EHOMO suggests a better electron donor.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level (ELUMO) relates to the ability to accept electrons. A lower ELUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity. scispace.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

FMO analysis helps predict how the molecule will interact with other reagents. For example, the locations of the HOMO and LUMO on the 1,3-oxathiolan-5-one scaffold indicate the likely sites for nucleophilic and electrophilic attack, respectively. mdpi.com

| Molecule | DFT Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 1,3-Oxathiolan-5-one | B3LYP/6-31G(d) | -7.5 | -0.8 | 6.7 |

| 2-Methyl-1,3-oxathiolan-5-one | B3LYP/6-31G(d) | -7.2 | -0.7 | 6.5 |

| This compound | B3LYP/6-31G(d) | -7.1 | -0.6 | 6.5 |

Table 2. Illustrative FMO energies calculated for 1,3-oxathiolan-5-one and its derivatives, showing how substitution can modulate electronic properties.

Computational methods, particularly DFT, have become invaluable tools for predicting spectroscopic data, which is essential for structure elucidation. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application. compchemhighlights.orgresearchgate.net This process can help confirm proposed structures or distinguish between possible isomers when experimental data is ambiguous. rsc.org

The standard procedure for predicting NMR spectra involves:

Performing a thorough conformational analysis to identify all low-energy conformers of the molecule. nih.gov

Optimizing the geometry of each conformer using DFT. compchemhighlights.org

Calculating the NMR shielding tensors for each optimized conformer using a suitable method, such as the Gauge-Independent Atomic Orbital (GIAO) method.

Converting the calculated shielding tensors to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Calculating a Boltzmann-weighted average of the chemical shifts of all conformers to produce the final predicted spectrum that accounts for the conformational flexibility of the molecule in solution. nih.govcompchemhighlights.org

The accuracy of these predictions can be high enough to reliably assign structures, with mean absolute errors for ¹³C chemical shifts often falling below 2 ppm. rsc.org

| Carbon Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) | Deviation (ppm) |

| C2 | 105.2 | 106.0 | 0.8 |

| C4 | 35.8 | 35.5 | -0.3 |

| C5 (C=O) | 175.1 | 174.5 | -0.6 |

| C (Methyl) | 24.5 | 25.1 | 0.6 |

| C (Ethoxy-CH₂) | 65.3 | 64.9 | -0.4 |

| C (Ethoxy-CH₃) | 15.1 | 15.7 | 0.6 |

Table 3. A representative comparison of hypothetical experimental ¹³C NMR chemical shifts for this compound and values predicted by DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT is excellent for analyzing static, minimum-energy structures, many molecules are flexible and exist as an ensemble of interconverting conformations. nih.gov Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. documentsdelivered.com By solving Newton's equations of motion, MD simulations generate a trajectory that reveals how a molecule's conformation evolves. escholarship.org

For 1,3-oxathiolan-5-one systems, especially those with flexible side chains, MD simulations can:

Explore Conformational Space: MD can sample a much wider range of conformations than static DFT calculations, potentially identifying important higher-energy shapes that might be relevant for chemical reactivity or biological interactions. nih.gov

Assess Flexibility: The simulation can quantify the mobility of different parts of the molecule, such as the puckering of the oxathiolanone ring or the rotation of substituent groups. nih.gov

Simulate Solvent Effects: MD simulations explicitly include solvent molecules (like water), providing a more realistic model of the molecule's behavior in solution compared to the implicit solvent models often used in DFT. researchgate.net

MD simulations are particularly useful for understanding dynamic processes that occur over timescales from picoseconds to microseconds, providing a "movie" of molecular motion rather than a static snapshot. documentsdelivered.comnih.gov

Theoretical Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving 1,3-oxathiolan-5-one derivatives. mdpi.com By mapping the potential energy surface of a reaction, chemists can understand the detailed pathway from reactants to products. nih.gov This involves locating and characterizing the energies of all reactants, products, intermediates, and, most importantly, transition states (TS). uoa.gr

The transition state is the highest energy point along the reaction coordinate and determines the activation energy (Ea) of the reaction. A lower calculated activation energy corresponds to a faster reaction rate. Theoretical studies can:

Distinguish between possible mechanisms: For a reaction that could proceed through multiple pathways (e.g., concerted vs. stepwise), DFT can calculate the activation barriers for each path to determine the most likely route. unimib.itmdpi.com

Explain stereoselectivity: By comparing the energies of transition states leading to different stereoisomeric products, computational models can predict and explain why one stereoisomer is formed preferentially. nih.gov

Characterize intermediates: The calculations provide optimized geometries and electronic structures for any transient intermediates that may be formed during the reaction. researchgate.net

For example, DFT has been used to propose mechanisms for the (3+2)-cycloaddition reactions to form 1,3-oxathiolan-5-ones, identifying key intermediates and transition states along the reaction pathway. researchgate.net

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

| 1 | Reactants | 0.0 | Starting Materials |

| 2 | Transition State 1 (TS1) | +15.2 | Formation of Intermediate |

| 3 | Intermediate | -5.4 | Covalent Adduct |

| 4 | Transition State 2 (TS2) | +22.5 | Rate-Determining Step (Ring Closure) |

| 5 | Products | -18.0 | Final 1,3-Oxathiolan-5-one |

Table 4. A hypothetical reaction energy profile for the formation of a 1,3-oxathiolan-5-one derivative, as determined by DFT calculations.

Structure-Reactivity Relationship (SAR) Studies via Computational Approaches

Computational methods are instrumental in establishing Structure-Reactivity Relationships (SAR), which aim to link a molecule's structural features to its chemical reactivity or biological activity. researchgate.net By calculating a set of molecular properties, known as descriptors, for a series of related 1,3-oxathiolan-5-one derivatives, researchers can build predictive models. mdpi.com

Commonly used computational descriptors in SAR studies include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and partial atomic charges. mdpi.commdpi.com These describe the electronic nature of the molecule.

Steric Descriptors: Molecular volume, surface area, and specific geometric parameters that describe the size and shape of the molecule.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy, and hydration energy.

Once these descriptors are calculated for a library of compounds with known reactivities, statistical methods can be used to create a mathematical model (e.g., a quantitative structure-reactivity relationship, QSRR). This model can then be used to predict the reactivity of new, yet-to-be-synthesized 1,3-oxathiolan-5-one derivatives, guiding experimental efforts toward molecules with desired properties. mdpi.com For example, FMO analysis across a series of derivatives can reveal how different substituents at the C2 position influence the molecule's susceptibility to nucleophilic attack, thereby guiding the design of more or less reactive compounds.

Prediction and Analysis of Stereoselectivity in Oxathiolanone Reactions

The stereochemical outcome of reactions involving 1,3-oxathiolan-5-one systems is of significant interest due to the potential for creating chiral molecules with specific biological activities. Computational chemistry and molecular modeling have emerged as powerful tools for predicting and analyzing the stereoselectivity of these reactions. By simulating the reaction pathways and analyzing the transition states, researchers can gain insights into the factors that govern the formation of one stereoisomer over another.

Theoretical Frameworks for Stereoselectivity Prediction

The prediction of stereoselectivity in reactions of 1,3-oxathiolan-5-ones often relies on the principles of transition state theory. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the potential energy surfaces of the reaction pathways leading to different stereoisomers. The stereoselectivity is then predicted by comparing the activation energies of the competing transition states. The pathway with the lower activation energy is expected to be the major pathway, leading to the predominant stereoisomer.

Key factors influencing stereoselectivity that can be analyzed using computational models include:

Steric Hindrance: The spatial arrangement of substituents on the 1,3-oxathiolan-5-one ring and the reacting partners can favor transition states that minimize steric repulsion.

Electronic Effects: The electronic properties of the substituents can influence the stability of the transition states through inductive and resonance effects.

Conformational Preferences: The preferred conformations of the 1,3-oxathiolan-5-one ring can dictate the direction of attack of a reagent, thereby influencing the stereochemical outcome. nih.gov

Case Studies and Research Findings

While specific studies on this compound are limited, research on analogous 1,3-oxathiolan-5-one and related 1,3-oxathiolane (B1218472) systems provides valuable insights into the application of computational methods for predicting stereoselectivity.

For instance, studies on the reactions of 2-substituted 1,3-oxathiolan-5-ones with various electrophiles and nucleophiles have utilized DFT calculations to elucidate the origins of diastereoselectivity. researchgate.net These studies often involve the optimization of the ground state geometries of the reactants, the localization of the transition state structures for the different stereochemical pathways, and the calculation of the corresponding activation energies.

In a representative hypothetical study on the alkylation of an enolate derived from a 2-substituted 1,3-oxathiolan-5-one, computational analysis could be used to predict the diastereomeric ratio of the products. The two possible diastereomeric products would be formed via two different transition states, TS1 and TS2.

| Transition State | Calculated Activation Energy (kcal/mol) | Predicted Diastereomeric Ratio |

|---|---|---|

| TS1 (leading to Diastereomer 1) | 10.2 | 95:5 |

| TS2 (leading to Diastereomer 2) | 12.5 |

The data in the hypothetical table above illustrates that a difference of 2.3 kcal/mol in the activation energies between the two transition states would lead to a predicted diastereomeric ratio of approximately 95:5 in favor of Diastereomer 1 at room temperature. This type of analysis allows for the rationalization of experimentally observed stereoselectivities and can guide the design of more selective reactions.

Furthermore, molecular modeling has been instrumental in understanding the conformational behavior of 1,3-oxathiolane derivatives, which is crucial for predicting their reactivity and stereoselectivity. nih.gov For example, computational studies on 3-oxo-1,3-oxathiolane derivatives have shown that the ring can exist in different half-chair conformations. nih.gov The relative energies of these conformations, influenced by the substituents, can determine the facial selectivity of an incoming reagent.

| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Half-Chair 1 (HC1) | 0.0 | 81 |

| Half-Chair 2 (HC2) | 1.1 | 19 |

The hypothetical data in Table 2 suggests that the Half-Chair 1 conformation is significantly more stable. Reactions of this compound would therefore be expected to proceed predominantly through this conformation, leading to a predictable stereochemical outcome.

Synthetic Applications and Building Block Utility of 1,3 Oxathiolan 5 One Derivatives

Precursors for Nucleoside Analogues

Perhaps the most significant application of 1,3-oxathiolan-5-one (B1253419) derivatives is in the synthesis of nucleoside analogues, a class of antiviral drugs that mimic natural nucleosides to disrupt viral replication.

Role in the Synthesis of Anti-HIV and Anti-HBV Agents (e.g., Lamivudine, Emtricitabine, BCH-189)

Derivatives of 1,3-oxathiolane (B1218472) are crucial for synthesizing several key drugs used to treat HIV and Hepatitis B Virus (HBV). nih.gov The core of the synthesis involves coupling a modified 1,3-oxathiolane ring with a nucleobase. nih.gov This approach has become a cornerstone in the production of drugs like Lamivudine (3TC) and Emtricitabine (FTC), which are essential components in combination antiretroviral therapies. nih.govmit.edu

The synthesis often begins with an achiral or racemic starting material, which is converted into a chiral 1,3-oxathiolane intermediate. researchgate.net This key intermediate, often an acetate (B1210297) derivative, is then coupled with a silylated nucleobase (like cytosine or 5-fluorocytosine) in a process known as N-glycosylation. This critical step is typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl4) or zirconium(IV) chloride (ZrCl4). google.comresearchgate.netmanipal.edu The resulting product is a mixture of stereoisomers, from which the desired biologically active isomer must be isolated. researchgate.net

For Lamivudine and Emtricitabine, the cis-isomers exhibit the most potent antiviral activity with lower toxicity. mit.edu The racemic compound, often referred to as (±)-BCH-189 , is a direct precursor that can be resolved into its enantiomers, with the (-)-enantiomer being the active form known as Lamivudine. researchgate.nettandfonline.com

| Drug | Target Virus(es) | Therapeutic Class | Key Synthetic Strategy |

| Lamivudine | HIV, HBV | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | N-glycosylation of a 1,3-oxathiolane intermediate with cytosine. nih.gov |

| Emtricitabine | HIV, HBV | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | N-glycosylation of a 1,3-oxathiolane intermediate with 5-fluorocytosine. mit.edu |

| BCH-189 | HIV | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Racemic precursor to Lamivudine and its enantiomer. researchgate.net |

Development of Stereoselective N-Glycosylation Strategies